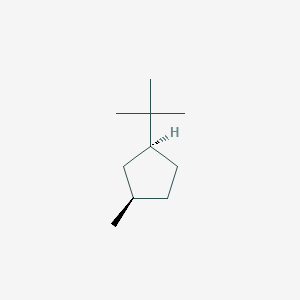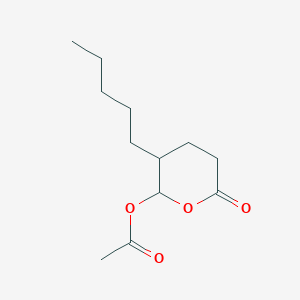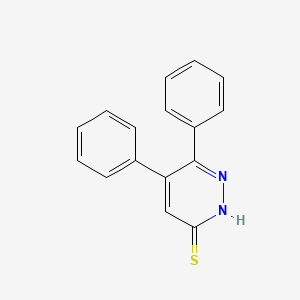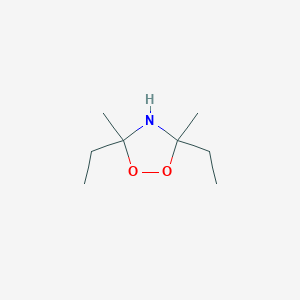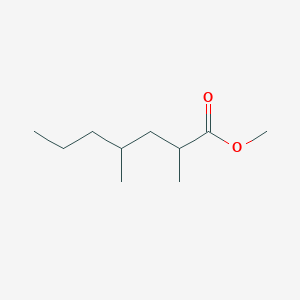
Methyl 2,4-dimethylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dimethylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from 2,4-dimethylheptanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,4-dimethylheptanoate can be synthesized through the esterification of 2,4-dimethylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dimethylheptanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 2,4-dimethylheptanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: 2,4-dimethylheptanoic acid and methanol.
Reduction: 2,4-dimethylheptanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Applications De Recherche Scientifique
Methyl 2,4-dimethylheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2,4-dimethylheptanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: Another ester with a similar structure but without the methyl substitutions.
Methyl 2,2-dimethylheptanoate: A structural isomer with different methyl group positions.
2-Methyl-8-quinolinol: A compound with a different functional group but similar molecular weight.
Uniqueness
Methyl 2,4-dimethylheptanoate is unique due to its specific methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These substitutions can influence its boiling point, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
18449-99-5 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
methyl 2,4-dimethylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
RDGCVYZEFBLREA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



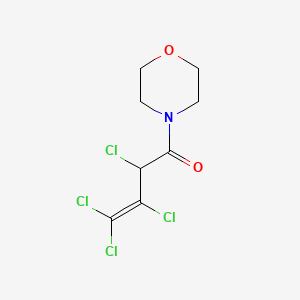
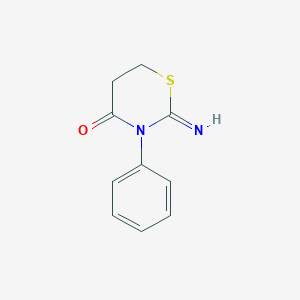
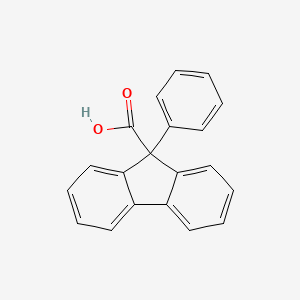
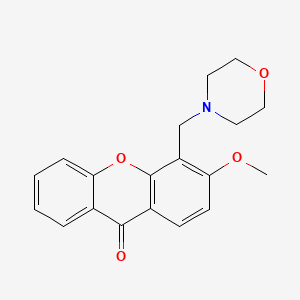
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
